![molecular formula C13H22O B14739746 Spiro[5.7]tridecan-13-one CAS No. 4728-92-1](/img/structure/B14739746.png)
Spiro[5.7]tridecan-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[5.7]tridecan-13-one: is a spirocyclic compound characterized by a unique structure where two rings share a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[5.7]tridecan-13-one typically involves multiple steps. One common method starts with the preparation of 1-(cyclooctylidenemethyl)piperidine from cyclooctanecarboxaldehyde and piperidine in toluene under reflux conditions . This intermediate is then reacted with methyl vinyl ketone in ethanol, followed by a series of reflux and extraction steps to yield Spiro[5.7]tridec-1-en-3-one . Further oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane produces Spiro[5.7]trideca-1,4-dien-3-one .
Industrial Production Methods: While specific industrial production methods for Spiro[5
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[5.7]tridecan-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form dienones.
Reduction: Reduction reactions can be performed to convert the compound into different spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: DDQ in dioxane.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ yields dienones, while reduction can produce various spirocyclic alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Spiro[5.7]tridecan-13-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex spirocyclic compounds .
Biology and Medicine: Spirocyclic compounds, including this compound, have shown potential in medicinal chemistry due to their unique structural features, which can enhance the biological activity of pharmaceutical agents .
Industry: In the industrial sector, spiro compounds are explored for their applications in materials science, including the development of photochromic materials and molecular switches .
Mécanisme D'action
The mechanism of action of Spiro[5.7]tridecan-13-one involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, spiro compounds can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Spiro[5.5]undecane: Another spirocyclic compound with a different ring size and structure.
Spiro[4.5]decane: A smaller spirocyclic compound with distinct chemical properties.
Spiro[6.6]dodecane: A larger spirocyclic compound with unique stereochemistry.
Propriétés
Numéro CAS |
4728-92-1 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
spiro[5.7]tridecan-13-one |
InChI |
InChI=1S/C13H22O/c14-12-8-4-1-2-5-9-13(12)10-6-3-7-11-13/h1-11H2 |
Clé InChI |
ZHNRIICUAKEHFL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CCCCC2)C(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)
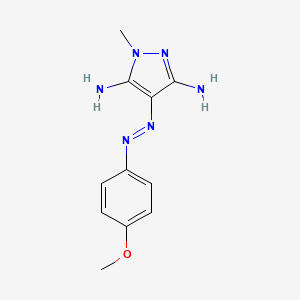
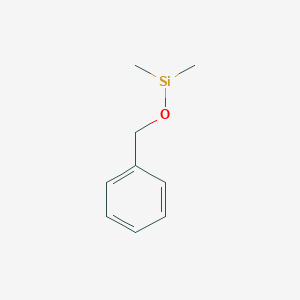
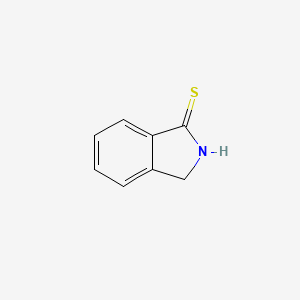
![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
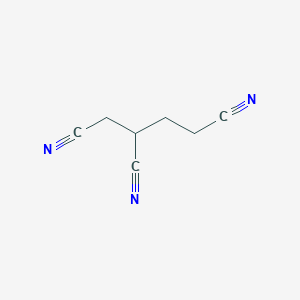
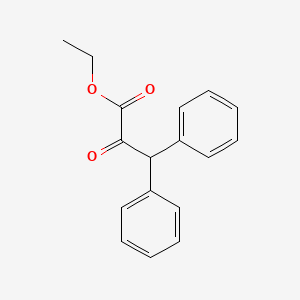
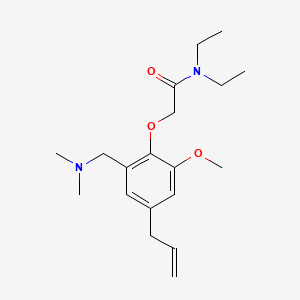
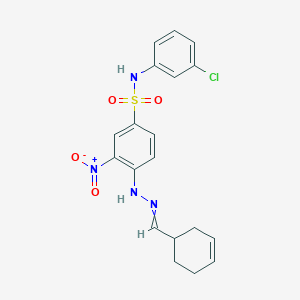
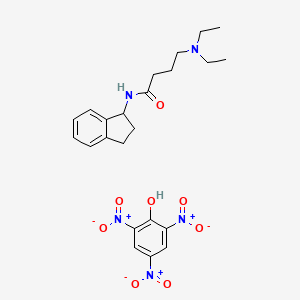
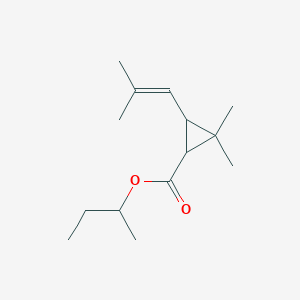
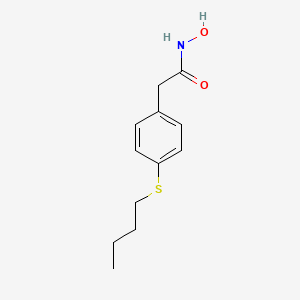
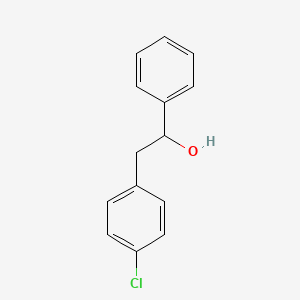
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
